molecular formula C18H16F3NO4S B6412969 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid CAS No. 1261894-46-5

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid

Cat. No.: B6412969
CAS No.: 1261894-46-5
M. Wt: 399.4 g/mol
InChI Key: PVAOONYPKXWQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted at the 3-position with a phenyl group bearing a pyrrolidinylsulfonyl moiety and at the 5-position with a trifluoromethyl (CF₃) group. The CF₃ group contributes electron-withdrawing effects, influencing both electronic properties and metabolic stability.

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)15-10-13(9-14(11-15)17(23)24)12-3-5-16(6-4-12)27(25,26)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAOONYPKXWQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692368
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-46-5
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonylation of a phenyl derivative followed by the introduction of the pyrrolidine ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, and biological activity.

Structural Analogues

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic Acid

  • Substituent Variation : Replaces pyrrolidinylsulfonyl with a methylthio (-SMe) group.
  • Impact : Reduced polarity and hydrogen-bonding capacity due to the absence of sulfonamide. Higher lipophilicity (logP ≈ 4.1 vs. 3.2 for the target compound) .
  • Biological Relevance : Likely inferior enzyme inhibition due to lack of sulfonamide interaction motifs.

5-[3-Carboxy-5-(trifluoromethyl)phenyl]-2-chlorobenzoic Acid Substituent Variation: Features a second carboxylic acid group and a chlorine atom. Impact: Enhanced water solubility (dual ionization) but reduced membrane permeability. Molecular weight ≈ 399.7 vs. 396.4 for the target compound . Biological Relevance: Potential for dual-target engagement but increased risk of off-target effects.

3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic Acid

  • Substituent Variation : Replaces pyrrolidinylsulfonyl with a carboxy (-COOH) group.
  • Impact : Higher acidity (pKa ≈ 2.5–3.0 for dual -COOH groups) and solubility compared to the target compound (pKa ≈ 4.5 for benzoic acid) .

3-[Benzyl-(3-Trifluoromethylphenyl)-sulfamoyl]-4-chloro-benzoic Acid

  • Substituent Variation : Incorporates a benzyl-sulfamoyl group and chlorine.
  • Impact : Increased steric bulk and altered binding kinetics. Chlorine enhances halogen bonding but may reduce metabolic stability .

Physicochemical Properties

Compound Molecular Weight H-Bond Donors H-Bond Acceptors logP* Solubility (µg/mL)
Target Compound 396.4 1 7 3.2 12.5 (pH 7.4)
3-(4-Methylthiophenyl)-5-TFMBA 340.3 1 5 4.1 8.2 (pH 7.4)
5-[3-Carboxy...]-2-chlorobenzoic Acid 399.7 2 8 2.8 45.6 (pH 7.4)
3-(4-Carboxyphenyl)-5-TFMBA 354.3 2 6 2.5 68.3 (pH 7.4)

*logP values estimated via computational modeling .

Biological Activity

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}F3_3N2_2O2_2S
  • Molecular Weight : 348.36 g/mol
  • CAS Number : [Not available in the search results]

Structural Representation

The compound features a trifluoromethyl group attached to a benzoic acid moiety, with a pyrrolidinylsulfonyl group contributing to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, compounds similar to 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.78 μg/ml against specific bacterial strains, indicating high potency .
  • Mechanism of Action : The mode of action involves inhibition of macromolecular synthesis, suggesting that these compounds may disrupt essential bacterial functions .
  • Resistance Development : Studies show a low tendency for resistance development in tested bacterial strains, which is crucial for long-term therapeutic efficacy .

Cytotoxicity

In evaluating the safety profile of these compounds, cytotoxicity assays on human embryonic kidney (HEK293) cells have been conducted. Compounds derived from this class exhibited selectivity factors indicating lower toxicity compared to their antimicrobial efficacy.

Selectivity Factors:

  • Compounds with selectivity factors ranging from 13 to 33 suggest a favorable therapeutic index, making them promising candidates for further development .

Study 1: Antimicrobial Efficacy

A study focused on synthesizing various trifluoromethyl-substituted benzoic acids highlighted the antimicrobial effects against various pathogens. The study reported that compounds with sulfonamide groups showed reduced activity, emphasizing the importance of hydrophobic substitutions for enhanced antibacterial properties .

Study 2: In Vivo Toxicity Assessment

In vivo studies using mouse models demonstrated no significant toxic effects at doses up to 50 mg/kg. Blood plasma organ toxicity markers were within normal ranges, indicating good tolerability and safety for potential therapeutic use .

Table 1: Antimicrobial Activity of Trifluoromethyl Benzoic Acid Derivatives

Compound IDStructureMIC (μg/ml)Bacterial TargetSelectivity Factor
Compound 59-0.78Staphylococcus aureus13
Compound 74-3.12Enterococcus faecalis33
Compound X->10E. coliNot applicable

Table 2: In Vivo Toxicity Results

Dose (mg/kg)Organ Toxicity Markers Observed
10Normal
50Normal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.